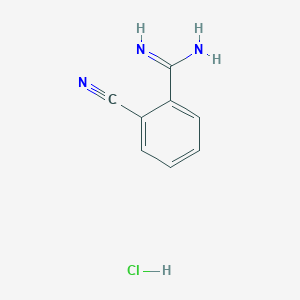

2-Cyanobenzamidine Hydrochloride

Description

Overview of Amidine Chemistry and its Significance

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR2, where the R groups can be identical or different. wikipedia.org They are essentially the imine analogs of amides. wikipedia.org The simplest member of this class is formamidine, HC(=NH)NH2. wikipedia.org

A key characteristic of amidines is their basicity; they are significantly more basic than amides and rank among the strongest uncharged bases. wikipedia.org This enhanced basicity is attributed to the delocalization of the positive charge across both nitrogen atoms upon protonation, which occurs at the sp2-hybridized nitrogen. wikipedia.org The resulting cation is known as an amidinium ion and exhibits equal C-N bond lengths due to resonance stabilization. wikipedia.org

The reactivity and structural features of amidines make them valuable in various areas of chemical research. Over 60% of pharmaceuticals reportedly contain amidine or amidine-like structures, highlighting their importance in medicinal chemistry. ontosight.ai They serve as crucial building blocks in the synthesis of new materials and have applications in the development of antibiotics. ontosight.ai

The synthesis of amidines can be achieved through several methods. A common route is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia (B1221849). wikipedia.org Other methods include the direct amination of nitriles, which can be promoted by Lewis acids like aluminum trichloride, and the reaction of dimethylformamide acetal (B89532) with primary amines. wikipedia.orgsemanticscholar.org

Contextualizing 2-Cyanobenzamidine Hydrochloride within Benzamidine (B55565) Derivatives

Benzamidine and its derivatives are a subset of amidines where the central carbon is attached to a benzene (B151609) ring. These compounds are of significant interest due to their biological activities, including applications as antiparasitic, anticancer, and antimicrobial agents. turkjps.org However, the cationic charge of amidine derivatives at physiological pH can limit their bioavailability. turkjps.org

This compound is a specific benzamidine derivative that includes a cyano (-C≡N) group on the benzene ring, in addition to the amidine functional group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. The presence of the electron-withdrawing cyano group can influence the reactivity and properties of the benzamidine moiety.

The synthesis of benzamidine derivatives often starts from corresponding benzonitrile (B105546) precursors. google.com For instance, benzamidine hydrochloride itself can be synthesized from benzonitrile, ammonium (B1175870) chloride, and ammonia under heat and pressure. chemicalbook.com Another route involves the reduction of benzamidoxime, which is formed from benzonitrile and hydroxylamine (B1172632) hydrochloride. google.com

Historical Perspectives on the Synthesis and Reactivity of Related Cyano-Amidines

The synthesis of amidines dates back to the early 19th century. ontosight.ai The Pinner reaction, first described in the late 19th century, remains a widely used method for preparing amidines from nitriles. google.com This two-step process involves the formation of an imidate intermediate. google.com

The development of methods for synthesizing cyano-substituted amidines is part of the broader evolution of amidine synthesis. The direct conversion of nitriles to amidines has been a focus of research. While unreactive nitriles often require high temperatures and the use of Lewis acids, nitriles substituted with electron-withdrawing groups, such as a cyano group, can sometimes react directly with amines. semanticscholar.org

More recent synthetic strategies have focused on developing more efficient and milder conditions. For example, the use of organolithium reagents with diimines and catalytic methods involving transition metals like copper and palladium have expanded the toolkit for amidine synthesis. wikipedia.orgorganic-chemistry.org The synthesis of N-sulfonylamidines, for instance, has been achieved through copper-catalyzed multicomponent reactions of alkynes, sulfonyl azides, and amines. organic-chemistry.org

The reactivity of the cyano group in cyano-amidines adds another dimension to their chemical utility. The cyano group can be converted to other functional groups, such as amidoximes, which can serve as prodrugs to improve the bioavailability of the parent amidine. turkjps.org This strategy involves converting the nitrile group to an N-hydroxy benzamidine derivative. turkjps.org

Structure

2D Structure

Properties

IUPAC Name |

2-cyanobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGKIZLAUKEEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanobenzamidine Hydrochloride and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to 2-Cyanobenzamidine Hydrochloride and its analogues, often involving the construction of the amidine functionality from readily available starting materials.

Condensation Reactions Utilizing Cyano-Containing Precursors

The condensation of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532) can produce a mixture of acetamidine (B91507) and imidate ester, with the product ratio influenced by temperature, solvent, and the structure of the primary amine. organic-chemistry.org The formation of the imidate ester can be suppressed by conducting the reaction in the presence of excess dimethylamine, leading to the exclusive formation of acetamidine. organic-chemistry.org Another approach involves the reaction of enamines with azides under catalyst-free conditions, which can yield either sulfonyl amidine or β-amino sulfonyl enamine derivatives in good yields. organic-chemistry.org

Cyanoacetohydrazide is a versatile precursor for synthesizing various heterocyclic compounds due to its multiple functional groups. chemrxiv.org It contains a cyano group, an active methylene (B1212753) group, a carbonyl group, an amido group, and a hydrazine (B178648) group, all of which can participate in a variety of reactions. chemrxiv.org The synthesis of heterocyclic compounds from cyanoacetohydrazide can be classified based on the active centers involved in the reaction. chemrxiv.org

Technical iodine has been found to be an effective catalyst for the condensation reaction between 2-aminobenzohydrazide and various aldehydes and ketones under mild conditions in absolute ethanol. researchgate.netresearchgate.net These reactions lead to the formation of hydrazone and quinazoline (B50416) derivatives, respectively. researchgate.netresearchgate.net For instance, the reaction of 2-aminobenzohydrazide with terephthalaldehyde (B141574) can produce different hydrazones depending on the molar ratio of the reactants. researchgate.netresearchgate.net

The benzoin (B196080) condensation is another relevant reaction, where two molecules of an aldehyde, such as benzaldehyde, react with each other in the presence of a cyanide catalyst to form a cyanohydrin intermediate. youtube.com This intermediate then reacts with another molecule of the aldehyde to form the final product. youtube.com The catalyst in this reaction should be both nucleophilic and possess electron-withdrawing properties to stabilize the reaction intermediate. youtube.com

Table 1: Examples of Condensation Reactions for Amidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Primary amine + N,N-dimethylacetamide dimethyl acetal | Excess dimethylamine | Acetamidine | organic-chemistry.org |

| Enamines + Azides | Catalyst-free | Sulfonyl amidine or β-amino sulfonyl enamine | organic-chemistry.org |

| 2-Aminobenzohydrazide + Aldehydes/Ketones | Technical iodine, absolute ethanol | Hydrazone/Quinazoline derivatives | researchgate.netresearchgate.net |

| Benzaldehyde (2 equivalents) | Potassium cyanide | Benzoin | youtube.com |

Routes Involving p-Cyanobenzamidine Hydrochloride

While direct routes from p-cyanobenzamidine hydrochloride to this compound are not explicitly detailed in the provided results, the synthesis of N-substituted 2-cyanopyrrolidines offers some insight into related transformations. The conventional process for preparing N-(N'-substituted glycyl)-2-cyanopyrrolidines involves reacting a halogen-substituted (2-cyanopyrrolidino)carbonylmethylene with an appropriate amine. google.com This precursor is obtained by reacting a haloacetylhalide with L-prolinamide, followed by dehydration. google.com A more recent, improved process avoids the isolation of the irritant 1-haloacetyl-2-cyanopyrrolidine intermediate, allowing it to be directly reacted with the amine, which is particularly advantageous for industrial production. google.com

Indirect Synthesis and Derivatization Strategies

Indirect methods involve the transformation of pre-existing molecules into the desired amidine structure or the derivatization of amidine precursors to create more complex analogues.

Transformation of Precursors into 2-Cyanobenzamidine

The transformation of precursors is a common strategy in organic synthesis. For example, polyfluorinated PFASs, known as precursors, can be transformed into PFAAs in the environment through microbial and fungal processes. researchgate.net These transformations typically involve the breaking of carbon-carbon bonds or the removal of non-fluorinated functional groups. researchgate.net

In a different context, the synthesis of 2-benzyl N-substituted anilines has been achieved from (E)-2-arylidene-3-cyclohexenones and primary amines through a sequential imine condensation–isoaromatization pathway. nih.gov This catalyst- and additive-free method provides a route to synthetically useful aniline (B41778) derivatives. nih.gov

Preparation of Amidine-Nitriles Bonded through Secondary Nitrogen

The synthesis of N-substituted amidines can be achieved through the activation of amines with a strong base. core.ac.uk The resulting lithium amine salt readily adds to a nitrile to form a lithium amidine salt. core.ac.uk This method is particularly useful for creating N-substituted amidines from nitriles and amines, which is a fundamental challenge in organic synthesis. core.ac.uk

Another approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to construct amide bonds. acs.orgnih.gov This method is applicable to the synthesis of primary, secondary, and tertiary amides and has been used in the synthesis of the lipid-lowering agent bezafibrate. acs.orgnih.gov The reaction proceeds through the formation of a highly reactive nitrile imine intermediate. acs.orgnih.gov

The synthesis of 2-aryl-5-chloro-6-cyano-7-methylindolizines and their subsequent nucleophilic substitution reactions provide a pathway to novel 5-substituted indolizines. beilstein-journals.org The chloro group at the 5-position is activated towards nucleophilic substitution by the ortho-nitrogen atom of the pyridine (B92270) ring and the electron-withdrawing cyano group. beilstein-journals.org

Table 2: Methods for Preparing N-Substituted Amidines

| Precursors | Key Reagents/Steps | Product Type | Reference |

| Amines + Nitriles | Strong base (amine activation) | N-substituted amidines | core.ac.uk |

| N-2-Nitrophenyl hydrazonyl bromides | Rearrangement of nitrile imines | Primary, secondary, and tertiary amides | acs.orgnih.gov |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizines | Nucleophilic substitution | 5-Functionalised indolizines | beilstein-journals.org |

Amidine Formation via Copper-Catalyzed Cyclization of Aminonitriles

Copper-catalyzed reactions are a powerful tool in organic synthesis, particularly for the formation of C-N bonds. beilstein-journals.org An efficient copper-catalyzed three-component cyclization has been developed for the construction of highly functionalized pyrimidine (B1678525) derivatives from readily available amidines, styrenes, and fluoroalkyl halides. rsc.org This one-pot reaction involves the formation of three new C-C/C-N bonds and a new six-membered ring through a radical addition/oxidation/cyclization sequence. rsc.org

Copper catalysis has also been employed in the synthesis of quinazolinone derivatives. researchgate.net A copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines, involving cyclization and coupling in one pot, has been reported to produce various quinazolinone derivatives in moderate to good yields. researchgate.net

Furthermore, a copper-catalyzed aminoheteroarylation of unactivated alkenes has been developed to access valuable heteroarylethylamine motifs. nih.gov This method features an intermolecular electrophilic amination of the alkene followed by a migratory heteroarylation. nih.gov

Table 3: Copper-Catalyzed Reactions for Amidine and Related Heterocycle Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Amidines + Styrenes + Fluoroalkyl halides | Copper catalyst | Functionalized pyrimidines | rsc.org |

| 2-Aminobenzamides + Tertiary amines | Copper catalyst | Quinazolinone derivatives | researchgate.net |

| Unactivated alkenes + O-benzoyl-N-hydroxylamines | Copper catalyst | Heteroarylethylamines | nih.gov |

Emerging Synthetic Techniques

The synthesis of this compound and its analogues is increasingly benefiting from the development of novel and more efficient synthetic methodologies. These emerging techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. This section explores two such significant advancements: photochemical approaches to cyanation and the use of transition metal catalysis in amidine synthesis.

Photochemical Approaches to Cyanation and their Application in Organic Synthesis

Photoredox chemistry has surfaced as a powerful tool in organic synthesis, harnessing light as a sustainable energy source to drive chemical reactions without the need for external initiators or harsh reagents. rsc.org The introduction of a cyanide group (–CN), a crucial precursor for the amidine functionality, has been a significant focus of these photochemical strategies. rsc.org

Recent advancements have demonstrated the utility of visible light-promoted, nickel-catalyzed cyanation of aryl halides. organic-chemistry.orgacs.org This method allows for the conversion of a wide array of aryl bromides and chlorides into their corresponding nitriles under mild conditions. organic-chemistry.org A key advantage of this approach is the use of 1,4-dicyanobenzene as a cyanating agent, which is a safer alternative to traditionally used cyanide sources. organic-chemistry.org Mechanistic studies indicate that light irradiation facilitates the homolytic cleavage of a Ni(II) complex to generate an aryl radical and a Ni(I)–CN species. This Ni(I) species then participates in a Ni(I)/Ni(III) catalytic cycle to achieve the desired cyanation. organic-chemistry.org The reaction demonstrates broad substrate scope, including electron-rich, electron-deficient, and sterically hindered aryl halides, consistently providing good to excellent yields. organic-chemistry.org

Another innovative photochemical method involves the direct C–H cyanation of arenes through organic photoredox catalysis. nih.gov This technique circumvents the need for pre-functionalized starting materials like aryl halides. By employing an acridinium (B8443388) photocatalyst and a nucleophilic cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), various substituted aromatic compounds can be directly cyanated. nih.gov The reaction proceeds efficiently for a range of substrates, including those with complex and bioactive structures. nih.gov For instance, naproxen (B1676952) methyl ester was successfully cyanated adjacent to its methoxy (B1213986) group. nih.gov The slow release of cyanide from TMSCN is believed to be crucial for the success of this transformation, maintaining a low effective concentration of the free cyanide anion throughout the reaction. nih.gov

The following table summarizes key aspects of these photochemical cyanation methods:

| Method | Catalyst System | Cyanating Agent | Substrates | Key Features |

| Ni-Catalyzed Transfer Cyanation | NiI2 / dtbbpy | 1,4-Dicyanobenzene | Aryl bromides, Aryl chlorides | Mild conditions, no external photosensitizer required, scalable. organic-chemistry.org |

| Organic Photoredox C–H Cyanation | Acridinium photocatalyst | Trimethylsilyl cyanide (TMSCN) | Unfunctionalized arenes | Direct C-H functionalization, broad substrate scope including complex molecules. nih.gov |

These photochemical approaches represent a significant step forward in the synthesis of aryl nitriles, which are direct precursors for 2-cyanobenzamidine and its analogues. The mild reaction conditions and high functional group tolerance make them particularly attractive for late-stage functionalization in complex molecule synthesis.

Transition Metal-Catalyzed Reactions in Amidine Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis of nitrogen-containing compounds, including amidines and their cyclic derivatives. nih.gov These methods often proceed via C–H bond activation, providing a direct and atom-economical route to complex molecules. nih.gov Various transition metals, including copper, rhodium, palladium, and iridium, have been employed to catalyze the synthesis of aza-heterocycles from amidine precursors. nih.govacs.org

Copper-catalyzed C–H functionalization has been effectively used for the synthesis of benzimidazoles from N-phenylbenzamidines. nih.govacs.org This intramolecular C–H amination reaction typically uses copper(II) acetate (B1210297) as the catalyst under an oxygen atmosphere. acs.org The efficiency of this transformation can be influenced by the substitution pattern of the aryl nitrile precursor, with ortho-substituted derivatives often showing higher reactivity. acs.org

Rhodium, ruthenium, cobalt, and iridium complexes have also been extensively used in the [4+1] and [4+2] annulation reactions of amidines to construct various nitrogen-containing heterocycles. nih.gov In these reactions, the amidine often acts as a directing group, coordinating with the transition metal to facilitate regioselective C–H activation. nih.gov For example, manganese has been used to catalyze the [4+2] annulation of aryl amidines with vinylene carbonate to synthesize 1-aminoisoquinolines. nih.gov This reaction is notable for its high atom efficiency and lack of need for an external oxidant. nih.gov

The table below provides an overview of selected transition metal-catalyzed reactions for the synthesis of amidine-containing heterocycles:

| Catalyst | Reaction Type | Substrates | Product Type | Key Features |

| Copper(II) acetate | Intramolecular C–H Amination | N-phenylbenzamidines | Benzimidazoles | Utilizes O2 as the oxidant. nih.govacs.org |

| Rhodium(III), Ruthenium(II), Cobalt(III), Iridium(III) | [4+1] Annulation | Amidines | Nitrogen-heterocycles | Requires a directing group for regioselectivity. nih.gov |

| Manganese | [4+2] Annulation | Aryl amidines, Vinylene carbonate | 1-Aminoisoquinolines | High atom efficiency, no external oxidant needed. nih.gov |

| Palladium(II) acetate | Intramolecular Heck Reaction | N-vinylacetamides | 1,1'-Disubstituted ethylenes | Cleavage of an olefinic C(sp²)-N bond. rsc.org |

The development of these transition metal-catalyzed reactions provides powerful strategies for the synthesis of complex molecules derived from amidines. The ability to directly functionalize C–H bonds offers a more efficient and sustainable alternative to traditional multi-step synthetic sequences.

Reactivity and Reaction Mechanisms of 2 Cyanobenzamidine Hydrochloride

Ligand Cyclization Pathways

The proximate cyano and amidine groups in 2-cyanobenzamidine facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions are often influenced by the reaction medium and the presence of catalysts.

The reaction of 2-cyanobenzamidine to form 1,3-diiminoisoindoline (B1677754) is a significant cyclization pathway. This transformation is analogous to the well-established synthesis of 1,3-diiminoisoindoline from o-phthalonitrile. The process typically involves the reaction of the starting material with ammonia (B1221849) or an amine, often in the presence of a catalyst.

The generally accepted mechanism involves the initial nucleophilic attack of ammonia or an amine on one of the electrophilic carbon atoms of the cyano groups. This is followed by an intramolecular cyclization where the newly formed amino group attacks the second cyano group, leading to the formation of the five-membered isoindoline (B1297411) ring.

Rare earth metal alkyl complexes have been shown to catalyze the tandem addition and cyclization of nitriles with amines to produce 1,3-diiminoisoindolines in moderate to excellent yields. nih.gov While this research specifically utilized substituted phthalonitriles, the underlying mechanism of tandem addition/cyclization is applicable to 2-cyanobenzamidine. The reaction proceeds through the formation of a metal-amido intermediate which then facilitates the intramolecular cyclization.

The synthesis of 1,3-diiminoisoindoline from o-phthalonitrile, a related dinitrile, has been reported using various methods, which can be extrapolated to 2-cyanobenzamidine. One such method involves reacting phthalonitrile (B49051) with ammonia in an alcohol solvent in the presence of a basic catalyst like sodium hydroxide (B78521). nih.gov Another approach utilizes a mixed solvent system and catalysts like ammonium (B1175870) molybdate. researchgate.net

Table 1: Methods for the Synthesis of 1,3-Diiminoisoindoline from Phthalonitrile

| Method | Reactants | Solvent | Catalyst | Temperature (°C) | Yield |

| Method 1 | Phthalonitrile, Ammonia | Ethanol | Sodium Hydroxide | 50 | High |

| Method 2 | Phthalonitrile, Urea, Ammonium Nitrate | Toluene/Methanol | Ammonium Molybdate | >150 | ~90% |

Data inferred from analogous reactions of phthalonitrile.

In aqueous acidic media, the cyano and amidine groups of 2-cyanobenzamidine are susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid, while the amidine group can be hydrolyzed to an amide. The hydrolysis of nitriles in acidic conditions typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. youtube.com

The reaction of 2-cyanobenzamidine in liquid ammonia can lead to the formation of 1,3-diiminoisoindoline. This reaction is driven by the high concentration of the nucleophile (ammonia) and its ability to facilitate the intramolecular cyclization between the cyano and amidine groups. The synthesis of 1,3-diiminoisoindoline from phthalonitrile is successfully carried out in a stream of anhydrous ammonia with a sodium methoxide (B1231860) catalyst in methanol. nih.gov

The formation of diiminopyrrolidine derivatives is not the expected or commonly reported outcome for the cyclization of 1,2-disubstituted benzene (B151609) rings like that in 2-cyanobenzamidine. The inherent geometry of the starting material strongly favors the formation of the five-membered isoindoline ring system.

Solvolysis and Isomerization Reactions

Beyond cyclization, 2-cyanobenzamidine hydrochloride can undergo solvolysis and isomerization reactions, which involve the rearrangement of its constituent atoms.

Amide N to O isomerization, also known as amide-iminol tautomerism, is a fundamental process in the chemistry of amides. researchgate.net While the amide form is generally more stable, the iminol tautomer can be a key intermediate in certain reactions. For 2-cyanobenzamidine, the amidine group can be considered a type of amide analogue.

The isomerization from the amide (or in this case, amidine) nitrogen to an oxygen-bound group is not a direct or common rearrangement. More relevant is the amide-iminol tautomerism where a proton transfer occurs from the nitrogen to the oxygen of the carbonyl group (or the nitrogen of the imine in the case of an amidine). This process is generally in equilibrium, with the amide form predominating. Specific catalysts or reaction conditions can favor the formation of the iminol tautomer, which can then participate in subsequent reactions.

Rearrangements involving the conversion of an amide to a nitrile are known in organic chemistry, with the Hofmann rearrangement being a classic example where a primary amide is converted to a primary amine with one fewer carbon atom via an isocyanate intermediate. youtube.comyoutube.com However, a direct rearrangement of the amidine nitrogen in 2-cyanobenzamidine to a nitrile-bonded species is not a commonly documented transformation.

More plausible rearrangements would involve the entire amidine or cyano functionality. Skeletal rearrangements of amides, often catalyzed by transition metals, can lead to the cleavage and reformation of C-N and C-C bonds. nih.gov For instance, a rearrangement could be envisioned where the substituents on the benzene ring migrate, but such reactions typically require specific and often harsh conditions. Research on the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides has shown pathways for amide bond formation, highlighting the complex reactivity of related structures. nih.gov

Hydrolysis Reactions and Intramolecular Catalysis

The hydrolysis of the cyano group in 2-Cyanobenzamidine is a key reaction that can be significantly influenced by the presence of the adjacent amidine group. This proximity allows for the possibility of intramolecular catalysis, where one functional group within the molecule accelerates the reaction of another. In this case, the amidine moiety can act as an internal catalyst for the hydrolysis of the nitrile (cyano) group.

The mechanism for this intramolecular catalysis can proceed through several pathways. One plausible route involves the nucleophilic attack of one of the nitrogen atoms of the amidine group onto the electrophilic carbon of the nitrile. This forms a cyclic intermediate, which is subsequently hydrolyzed by water more readily than the original nitrile. Alternatively, the amidine group can function as a general base, activating a water molecule by abstracting a proton, thereby increasing its nucleophilicity and facilitating its attack on the cyano group.

This type of intramolecular assistance is analogous to catalytic processes observed in enzyme active sites and other model systems where neighboring functional groups enhance reaction rates. nih.gov The efficiency of such catalysis is highly dependent on the spatial arrangement and the electronic properties of the participating groups. nih.gov In some systems, the involvement of two neighboring groups, one acting as a nucleophile and the other as a general base, can lead to remarkable rate accelerations, often exhibiting a bell-shaped pH-rate profile similar to that of enzymatic reactions. nih.gov

Table 1: Factors Influencing Intramolecular Catalysis of Hydrolysis

| Factor | Description | Potential Impact on 2-Cyanobenzamidine Hydrolysis |

| pH | Affects the protonation state of the amidine group and the availability of hydroxide ions. | The catalytic efficiency of the amidine group is expected to be optimal when it is in its neutral, more nucleophilic form. Extreme pH values may either fully protonate the amidine, reducing its nucleophilicity, or favor direct hydroxide attack. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the stability of intermediates and transition states. | Polar, protic solvents like water are necessary for the hydrolysis step and can help stabilize charged intermediates. |

| Temperature | Increases the rate of reaction by providing the necessary activation energy. | Higher temperatures will generally accelerate the hydrolysis, whether it is catalyzed or uncatalyzed. |

| Structural Conformation | The ability of the amidine and cyano groups to approach each other in the correct orientation for reaction. | The relatively rigid benzene ring ensures the proximity of the two groups, but bond rotations can affect the ideal alignment for the formation of the cyclic transition state. |

Nucleophilic Substitution and Amination Mechanisms

The aromatic ring of 2-Cyanobenzamidine, particularly when substituted with a suitable leaving group, can undergo nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing cyano group is critical in activating the ring for such reactions.

S(AE)ar Mechanism in Amine Reactions

The Substitution by Addition-Elimination on an aromatic ring, or S(AE)ar mechanism, is the primary pathway for nucleophilic aromatic substitution. This two-step mechanism is distinct from SN1 and SN2 reactions. nih.gov

Addition Step: A nucleophile, such as an amine, attacks the electrophilic carbon atom of the aromatic ring that bears a leaving group. This attack is facilitated by electron-withdrawing groups (like the -CN in 2-cyanobenzamidine) positioned ortho or para to the leaving group. nih.govresearchgate.net This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the aromatic system and, importantly, onto the activating electron-withdrawing group. mdpi.com

Elimination Step: The aromaticity of the ring is restored in this fast step, as the leaving group is expelled. nih.gov

S(N)Ar Mechanism in Halogenoazaaromatic Amination

The Nucleophilic Aromatic Substitution (SNAr) mechanism is particularly relevant for amination reactions on halogenoazaaromatic compounds (aromatic rings containing nitrogen and a halogen). In these reactions, an amine acts as the nucleophile, displacing a halide ion.

A key feature of the SNAr mechanism is the leaving group trend, which is often inverted compared to SN2 reactions: F > Cl ≈ Br > I. nih.gov Fluorine, despite being the poorest leaving group in SN2 reactions due to the strength of the C-F bond, is the best leaving group in SNAr. This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.govresearchgate.net The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. researchgate.net

Role of Amide Ions in Reaction Pathways

Amide ions are highly reactive species formed by the deprotonation of amides. They can play a significant role in various reaction pathways, primarily acting as strong bases or, in some cases, as potent nucleophiles.

In the context of hydrolysis reactions, such as the hydrolysis of an amide to a carboxylic acid under basic conditions, the final step often involves the deprotonation of the newly formed carboxylic acid by a strong base. acs.org An amide ion, if present, or more commonly the hydroxide ion used for the hydrolysis, can serve this purpose. This final, effectively irreversible deprotonation step drives the reaction equilibrium toward the products. acs.org While amides themselves are relatively unreactive due to the poor leaving group ability of the amino group, their deprotonated counterparts are significantly more reactive. acs.org

Coordination Chemistry of 2-Cyanobenzamidine

The presence of multiple nitrogen atoms in 2-Cyanobenzamidine (two in the amidine group and one in the nitrile group) makes it an excellent candidate as a ligand in coordination chemistry. It can coordinate to metal ions through one or more of these nitrogen donor sites.

Pentaamminecobalt(III) Complexes of 2-Cyanobenzamidine

Pentaamminecobalt(III) complexes are classic examples of coordination compounds, typically featuring a [Co(NH3)5]3+ core where a sixth coordination site is available for another ligand. Cobalt(III) is a d6 metal ion that typically forms octahedral complexes which are kinetically inert, meaning they undergo ligand exchange reactions slowly. mdpi.comresearchgate.net

When 2-Cyanobenzamidine acts as a ligand, it can bind to the cobalt(III) center through either the nitrile nitrogen or one of the amidine nitrogens. The coordination of the nitrile group is of particular mechanistic interest. When a nitrile ligand is coordinated to a Lewis acidic metal center like Co(III), the nitrile's carbon atom becomes significantly more electrophilic and thus activated toward nucleophilic attack. acs.orgresearchgate.net

This activation can facilitate the intramolecular hydrolysis of the coordinated 2-cyanobenzamidine ligand. nih.govacs.org For instance, in a complex where a water molecule is also coordinated to the cobalt center, the intramolecular attack of the bound water or hydroxide on the activated nitrile carbon can occur. This leads to the formation of a coordinated amide. Studies on related cobalt(III) nitrile complexes have shown that this intramolecular pathway is a key mechanism for nitrile hydrolysis. nih.govpublish.csiro.au The rate of this reaction is dependent on factors such as the basicity of the other ligands on the cobalt center, which can influence the nucleophilicity of the attacking species. acs.org

Table 2: Characteristics of Co(III)-Nitrile Complexes

| Characteristic | Description | Relevance to 2-Cyanobenzamidine Complexes |

| Coordination Mode | The nitrile ligand binds to the Co(III) center through its nitrogen atom in an end-on fashion. | 2-Cyanobenzamidine would coordinate via the nitrile nitrogen to the [Co(NH3)5]3+ moiety, forming [(NH3)5Co(N≡C-C6H4-C(NH)NH2)]3+. |

| Nitrile Activation | The Co(III) ion acts as a Lewis acid, withdrawing electron density from the nitrile ligand and making its carbon atom more electrophilic. researchgate.net | This activation is crucial for promoting the hydrolysis of the otherwise unreactive nitrile group. |

| Reaction Mechanism | Hydrolysis often proceeds via an intramolecular nucleophilic attack on the coordinated nitrile by a co-ligand like water or hydroxide. nih.govacs.orgpublish.csiro.au | A hypothetical [Co(NH3)4(H2O)(2-cyanobenzamidine)]3+ complex would be a prime candidate for this mechanism. |

| Product | The reaction typically yields a coordinated carboxamide ligand, resulting from the hydration of the nitrile. publish.csiro.au | The hydrolysis of the coordinated 2-cyanobenzamidine would produce the corresponding 2-carbamoylbenzamidine complex. |

Studies on Ligand Exchange and Complex Stability

Research has shown that 2-cyanobenzamidine is not a passive ligand upon coordination. Instead, it can undergo significant intramolecular reactions, which inherently speak to the stability of the initial complex and the formation of more stable products. A key example is the behavior of 2-cyanobenzamidine when coordinated to a cobalt(III) center.

Detailed Research Findings:

A notable study involving the pentaamminecobalt(III) complex of 2-cyanobenzamidine revealed that the ligand undergoes a rapid and spontaneous cyclization reaction. researchgate.net In this process, the amidine group attacks the neighboring nitrile group, leading to the formation of a coordinated 1,3-diiminoisoindoline ligand. This cyclization suggests that the resulting five-membered chelate ring provides a more thermodynamically stable arrangement compared to the monodentate coordination of the 2-cyanobenzamidine ligand.

The stability of this cyclized complex has been further investigated through solvolysis studies in acidic aqueous solutions. In the presence of acid, the complex is protonated on one of the exocyclic imine groups. This protonation facilitates the cleavage of the cobalt-nitrogen bond, leading to the release of the 1,3-diiminoisoindoline ligand and the formation of the pentaammineaquacobalt(III) complex. researchgate.net

The kinetics of this solvolysis reaction have been determined, providing quantitative data on the stability of the cyclized complex under specific conditions.

Interactive Data Table: Kinetic Data for the Solvolysis of the Cyclized Pentaamminecobalt(III) Complex of 1,3-Diiminoisoindoline

| Reaction | Conditions | Rate Constant (kH) | Reference |

| Solvolysis of the protonated pentaamminecobalt(III) complex of 1,3-diiminoisoindoline to form [Co(NH₃)₅(H₂O)]³⁺ and 1,3-diiminoisoindoline | 0.5 M HCl, 25 °C | 1.7 x 10⁻³ s⁻¹ | researchgate.net |

This kinetic data provides a tangible measure of the lability of the cyclized ligand from the cobalt(III) coordination sphere in an acidic environment. The relatively slow rate constant indicates a degree of stability for the cyclized complex, even under acidic conditions.

While specific stability constants for complexes of this compound with various metal ions are not widely reported, the observed cyclization reaction with cobalt(III) provides strong evidence for the factors that likely govern complex stability. The formation of a chelate ring is a powerful driving force in coordination chemistry, often leading to a significant increase in thermodynamic stability, known as the chelate effect. The propensity of 2-cyanobenzamidine to form such a ring suggests that its complexes with other metal ions that favor chelation would also exhibit enhanced stability.

The stability of metal complexes with 2-cyanobenzamidine would also be influenced by the nature of the metal ion, including its size, charge, and preferred coordination geometry, as well as the reaction conditions such as pH and solvent.

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The unequivocal identification and structural confirmation of 2-Cyanobenzamidine Hydrochloride necessitate the application of several advanced spectroscopic methods. These techniques provide complementary information regarding the molecular framework, the nature of chemical bonds, and the electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR would be instrumental.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amidine group. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, generally between 7.0 and 8.5 ppm, with their splitting patterns providing information about the substitution pattern. The protons of the -NH2 and =NH groups of the amidine moiety would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange. Their chemical shifts can be highly variable and are sensitive to the solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide valuable information about the carbon skeleton. The carbon of the cyano group (-C≡N) is expected to resonate in the range of 110-125 ppm. The aromatic carbons would show signals between 120 and 150 ppm. The carbon of the amidine group (C=N) is characteristically found further downfield, typically in the range of 150-165 ppm. openstax.orgbhu.ac.inchemguide.co.ukoregonstate.edulibretexts.org The precise chemical shifts would be influenced by the electron-withdrawing nature of the cyano group.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 120 - 150 |

| Amidine N-H | Variable (broad) | - |

| Amidine C=N | - | 150 - 165 |

| Cyano C≡N | - | 110 - 125 |

Mass Spectrometry in Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses of small neutral molecules and the formation of stable carbocations. Common fragmentation pathways for related aromatic compounds include the loss of HCN from the cyano group and cleavage of the amidine group. The fragmentation pattern of the aromatic ring can also provide structural information. Analysis of these fragments is crucial for confirming the identity of the compound. libretexts.orgmiamioh.eduyoutube.comresearchgate.netyoutube.com

| Fragment Ion | Potential Neutral Loss | Significance |

|---|---|---|

| [M+H - NH₃]⁺ | Ammonia (B1221849) (NH₃) | Indicates the presence of the amidine group. |

| [M+H - HCN]⁺ | Hydrogen Cyanide (HCN) | Characteristic of a nitrile-containing compound. |

| [C₇H₄N]⁺ | Loss of the amidine group | Corresponds to the cyanophenyl cation. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The presence of a sharp, medium-intensity band around 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibrations of the amidine group are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching of the amidine group typically absorbs in the 1640-1690 cm⁻¹ region. Additionally, characteristic absorptions for the aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ range, would be present.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2260 (sharp, medium) |

| Amidine (N-H) | Stretching | 3100 - 3500 (broad) |

| Amidine (C=N) | Stretching | 1640 - 1690 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Quantitative Analytical Methodologies

For the quantitative determination of this compound, particularly in terms of concentration and purity, spectrophotometric and chromatographic methods are indispensable.

UV-Visible Spectrophotometric Methods for Amidine Hydrochlorides

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. repligen.com Aromatic compounds like this compound are expected to have strong UV absorbance due to the presence of the benzene ring and conjugated systems.

A quantitative method would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear, allowing for the determination of the concentration of an unknown sample by measuring its absorbance. The λmax for benzamidine (B55565) derivatives is typically in the UV region, and the presence of the cyano group may influence its position. acs.org The development of a derivative UV spectrophotometry method could also enhance the specificity and reduce interference from excipients in a formulated product. uw.edu.plresearchgate.net

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds and for the quantitative analysis of multi-component mixtures. rpicorp.comsigmaaldrich.comgendepot.com An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of a sample is determined by chromatographically separating the main compound from any impurities. The area of the peak corresponding to this compound is proportional to its concentration. Purity is then calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Method validation, including parameters such as linearity, accuracy, precision, and specificity, is crucial for ensuring the reliability of the results. nih.gov

| Parameter | Typical HPLC Conditions |

|---|---|

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 218 nm for similar compounds) |

| Temperature | Ambient or controlled (e.g., 30°C) |

Derivatization Strategies for Enhanced Detection

In the analytical characterization of this compound, derivatization is a key strategy employed to enhance detection sensitivity and selectivity, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying the analyte to introduce a moiety that is more readily detectable by the instrument's detector, such as a chromophore for UV-Visible detection or a fluorophore for fluorescence detection. For this compound, derivatization can target its two primary functional groups: the amidine group and the cyano (nitrile) group.

Derivatization of the Amidine Group

The amidine group of 2-Cyanobenzamidine contains primary amine functionalities, which are amenable to reaction with a variety of amine-reactive derivatizing agents. This approach is advantageous as it directly targets the parent molecule.

Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts. wikipedia.org The reaction with the amidine group of 2-Cyanobenzamidine would introduce a dansyl group, significantly enhancing its detectability by fluorescence detectors.

The general reaction conditions involve mixing the analyte with dansyl chloride in an alkaline buffer, such as a sodium carbonate solution at a pH of around 11.0, and reacting at room temperature. nih.gov Reaction times for primary amines are typically short, often around 15 minutes. nih.gov The resulting dansylated 2-Cyanobenzamidine can then be separated by reversed-phase HPLC and detected with high sensitivity.

Reaction with o-Phthalaldehyde (OPA)

o-Phthalaldehyde (OPA) is another popular reagent for the derivatization of primary amines. nih.gov In the presence of a thiol, such as 2-mercaptoethanol, OPA reacts with primary amines to form intensely fluorescent isoindole derivatives. nih.govpjsir.org This reaction is rapid and can be performed pre-column for HPLC analysis. The derivatives can be excited at a specific wavelength and their emission can be monitored, allowing for the detection of picomole quantities of the analyte. nih.gov

| Derivatizing Agent | Target Functional Group | Reaction Conditions | Detection Method | Advantages |

| Dansyl Chloride | Amidine (Primary Amine) | Alkaline buffer (e.g., pH 11.0), Room temperature | Fluorescence | Stable derivatives, High sensitivity wikipedia.orgnih.gov |

| o-Phthalaldehyde (OPA) | Amidine (Primary Amine) | Presence of a thiol (e.g., 2-mercaptoethanol), Basic conditions | Fluorescence | Rapid reaction, High sensitivity nih.gov |

Derivatization via Modification of the Cyano Group

The cyano (nitrile) group of 2-Cyanobenzamidine is less reactive towards common derivatizing agents. Therefore, a two-step approach involving the chemical transformation of the nitrile into a more reactive functional group is often employed.

Hydrolysis to a Carboxylic Acid followed by Fluorescent Labeling

Aromatic nitriles can be hydrolyzed to their corresponding carboxylic acids under acidic or alkaline conditions by heating under reflux. google.combyjus.comchemguide.co.uklibretexts.org For instance, heating 2-Cyanobenzamidine with a dilute acid like hydrochloric acid would yield 2-carbamoylbenzamidine, which upon further hydrolysis would produce a carboxylic acid derivative.

Once the carboxylic acid is formed, it can be derivatized using a variety of fluorescent labeling reagents. These reagents typically react with the carboxyl group to form highly fluorescent esters. nih.gov This strategy enhances the sensitivity and selectivity of detection for the modified analyte. nih.gov

| Derivatization Strategy | Intermediate Functional Group | Derivatizing Agent Class | Detection Method |

| Hydrolysis and Labeling | Carboxylic Acid | Fluorescent Alkyl Halides, Coumarins, or Amines | Fluorescence |

| Reduction and Labeling | Primary Amine | Dansyl Chloride, o-Phthalaldehyde (OPA) | Fluorescence |

Reduction to a Primary Amine followed by Derivatization

The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or diisopropylaminoborane in the presence of a catalyst. nih.govorganic-chemistry.orgorganic-chemistry.org This reduction converts the 2-cyano group into a 2-(aminomethyl) group.

The resulting primary amine can then be derivatized using the same amine-reactive reagents discussed for the amidine group, such as dansyl chloride or OPA. nih.govpjsir.org This provides an alternative pathway for introducing a fluorescent tag and enhancing the detection of the molecule. This method is particularly useful when direct derivatization of the amidine group is challenging or yields unstable products.

Computational Chemistry and Theoretical Studies on 2 Cyanobenzamidine Hydrochloride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a versatile tool for predicting a wide array of molecular properties and reaction dynamics.

Modeling Reaction Pathways and Energy Barriers

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For a compound like 2-cyanobenzamidine hydrochloride, DFT could be employed to model its synthesis or degradation pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies. This information is crucial for understanding the feasibility and kinetics of chemical processes. For instance, DFT has been successfully used to elucidate reaction mechanisms in various chemical systems, from the oxidation of hydrogen on platinum surfaces to the catalytic activity of bimetallic nanoparticles. In the context of this compound, DFT could predict the most likely sites for nucleophilic or electrophilic attack, providing valuable insights for synthetic chemists.

Prediction of Molecular Structures and Properties

One of the primary applications of DFT is the geometry optimization of molecules to predict their most stable three-dimensional structures. For this compound, DFT could determine bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, a range of molecular properties can be calculated from the optimized geometry. These properties, which are key to understanding the compound's behavior, can be compiled into a data table for clear presentation.

| Predicted Molecular Property | Potential Significance for this compound |

| Dipole Moment | Influences solubility in polar solvents and intermolecular interactions. |

| Electron Affinity | Indicates the ability of the molecule to accept an electron. |

| Ionization Potential | Represents the energy required to remove an electron. |

| HOMO-LUMO Gap | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal dynamic processes that are inaccessible to static computational methods.

Investigation of Conformational Landscapes

Molecules are not static entities; they are in constant motion, exploring a range of possible conformations. MD simulations can be used to explore the conformational landscape of this compound, identifying the most populated and energetically favorable conformations. This is particularly important for understanding how the molecule might interact with other molecules, such as a biological receptor. The flexibility of the molecule, including the rotation around single bonds, can be analyzed to understand its dynamic behavior in different environments.

Studies on Intermolecular Interactions

MD simulations are a powerful tool for studying how molecules interact with each other. For this compound, simulations could be performed in various solvents to understand its solvation properties and how it forms hydrogen bonds or other non-covalent interactions with solvent molecules. Furthermore, if this compound is a ligand for a protein, MD simulations can be used to model the binding process and analyze the key intermolecular interactions that stabilize the protein-ligand complex. These interactions can be quantified and analyzed to understand the basis of molecular recognition.

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations, which include DFT as a specific method, are based on the fundamental principles of quantum mechanics. These methods provide a highly accurate description of the electronic structure of molecules. While computationally more intensive than classical methods, QM calculations can provide benchmark data for more approximate methods and can be used to study phenomena where electron correlation effects are significant. For this compound, high-level QM calculations could be used to refine the energetic and structural predictions obtained from DFT and to investigate excited state properties that might be relevant for its spectroscopic characterization.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The presence of both a cyano (-CN) group and an amidinium (-C(NH2)2+) group on the benzene (B151609) ring significantly influences the electron distribution. The cyano group is a well-known electron-withdrawing group, which tends to decrease the electron density on the aromatic ring. Conversely, the amidinium group, being positively charged, is also strongly electron-withdrawing. The interplay of these two groups on the benzene ring is expected to create a unique electronic environment.

Density Functional Theory (DFT) is a common method used to investigate the electronic properties of molecules. epstem.netnih.gov Such calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For substituted benzonitriles, the position and nature of the substituent have a marked effect on the HOMO-LUMO gap. mdpi.com In the case of this compound, the protonated amidine group would significantly lower the energy of the LUMO, making the molecule a potential electrophile. The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, would likely show a region of high positive potential around the amidinium group, indicating a site susceptible to nucleophilic attack.

The reactivity of the nitrile group itself can also be modulated by the presence of the amidinium substituent. The strong electron-withdrawing nature of the amidinium group would enhance the electrophilicity of the carbon atom of the cyano group, making it more susceptible to nucleophilic addition reactions.

Table 1: Predicted Electronic Properties of this compound based on Analogous Structures

| Property | Predicted Influence of Substituents | Implication for Reactivity |

| HOMO Energy | Lowered due to electron-withdrawing groups. | Less likely to act as an electron donor. |

| LUMO Energy | Significantly lowered by the amidinium group. | Increased susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be relatively small. | Suggests higher chemical reactivity. |

| Molecular Electrostatic Potential | High positive potential around the amidinium and cyano groups. | Indicates electrophilic centers. |

This table is a predictive representation based on the known effects of cyano and amidinium groups on aromatic systems and is not derived from direct computational results for this compound.

Analysis of Tautomeric Forms and Protonation States

Amidine-containing molecules can exist in different tautomeric forms and protonation states, which can significantly impact their chemical and biological properties. nih.govresearchgate.net For this compound, the amidine group is protonated. However, the position of the proton can vary, leading to different tautomers.

Computational methods, particularly DFT, are well-suited to determine the relative stabilities of these different forms. nih.govasianjournalofphysics.com Calculations of the Gibbs free energy for each tautomer in the gas phase and in solution (using a polarizable continuum model) can predict the most stable form. jocpr.com For benzamidine (B55565) itself, the protonation state has been shown to be crucial for its binding to target proteins. nih.gov

The equilibrium between different tautomers can be influenced by several factors, including the electronic nature of substituents on the aromatic ring and the solvent environment. nih.gov The electron-withdrawing cyano group in 2-Cyanobenzamidine would influence the pKa of the amidine group and could affect the relative stability of its tautomers.

Furthermore, the protonation state of the amidine group is critical for its function as a potential inhibitor of serine proteases, as the positive charge is often essential for interaction with a negatively charged aspartate residue in the enzyme's active site. nih.gov Computational studies can calculate the protonation energy and pKa values, providing insight into the predominant form at physiological pH.

Table 2: Possible Tautomeric and Protonation States of the Amidine Group

| State | Description | Predicted Relative Stability |

| Protonated (Amidinium) | Both nitrogen atoms of the amidine group share a proton. | Expected to be the most stable form in the hydrochloride salt. |

| Neutral Tautomer 1 | One nitrogen is an amino group (-NH2), and the other is an imine group (=NH). | Less stable than the protonated form, but may exist in equilibrium. |

| Neutral Tautomer 2 | The other nitrogen is the imine group. | Likely to have a similar stability to Neutral Tautomer 1. |

This table illustrates the possible forms; their relative stabilities would require specific computational investigation.

In Silico Drug Design and Molecular Docking Studies Relevant to Amidine Structures

The benzamidine moiety is a well-known pharmacophore that mimics the side chain of arginine and is a common feature in many enzyme inhibitors, particularly those targeting serine proteases. mdpi.comontosight.ai In silico drug design and molecular docking are powerful tools to explore the potential of this compound and related structures as therapeutic agents. nih.govresearchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com For amidine-containing compounds, a key interaction is often the formation of a salt bridge between the positively charged amidinium group and a negatively charged aspartate or glutamate (B1630785) residue in the S1 pocket of the protease. nih.govexlibrisgroup.commdpi.com

In the context of Factor Xa, a serine protease involved in the blood coagulation cascade, structure-based design has led to potent inhibitors containing an amidine group. nih.govexlibrisgroup.com Docking studies of these inhibitors revealed that the amidine group anchors the molecule in the S1 pocket through electrostatic interactions with Asp189. nih.govexlibrisgroup.comresearchgate.net The rest of the molecule can then be modified to optimize interactions with other pockets of the enzyme, thereby increasing potency and selectivity.

While no specific molecular docking studies on this compound have been published, its structural similarity to known serine protease inhibitors suggests it could be a valuable fragment or lead compound. The cyano group could potentially form hydrogen bonds or other interactions with the protein, or it could be a site for further chemical modification to improve binding affinity and pharmacokinetic properties.

Table 3: Examples of Molecular Docking Studies of Amidine-Containing Inhibitors

| Target Protein | Inhibitor Class | Key Interactions Observed in Docking | Reference |

| Factor Xa | 1,2-Dibenzamidobenzene derivatives with an amidine substituent | Amidine group interacts with Asp189 in the S1 pocket. | nih.govexlibrisgroup.com |

| Thrombin | Amidine-derived inhibitors | Amidine group forms a salt bridge with Asp189. | nih.gov |

| TMPRSS2 | Rigid amidine analogues | Interactions with catalytic triad (B1167595) amino acid residues. | mdpi.com |

This table provides examples of docking studies on related amidine compounds to illustrate the common binding modes.

Applications of 2 Cyanobenzamidine Hydrochloride in Complex Organic Synthesis

Precursor in Heterocyclic Synthesis

The dual functionality of 2-cyanobenzamidine hydrochloride makes it a valuable precursor for a variety of nitrogen-containing heterocycles. The amidine group can act as a dinucleophile, while the cyano group can either be retained, transformed, or participate in cyclization, leading to a diverse range of products.

The synthesis of highly complex, fused heterocyclic systems such as Imidazo[1,2-c] scripps.edunih.govoxazolo[4,5-e]pyrimidines is a specialized area of organic chemistry. A thorough review of the scientific literature indicates that synthetic routes to this specific and intricate ring system originating directly from this compound are not prominently documented. The construction of such multi-fused heterocycles typically requires highly specific multi-step synthetic sequences tailored to the target molecule. While the related imidazo[1,2-a]pyrimidine (B1208166) core is a common target in medicinal chemistry, often synthesized by reacting 2-aminopyrimidines with α-haloketones or through other cyclization strategies, the specific oxazolo-fused variant requested represents a unique synthetic challenge for which this compound is not a reported starting material. nih.govwikipedia.org

The formation of pyrimidine (B1678525) rings is a classic application of amidines. This compound can serve as the N-C-N fragment required for pyrimidine synthesis. The general and widely used method involves the condensation of an amidine with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound, α,β-unsaturated carbonyl compound, or malonate derivative.

For instance, the reaction of an amidine hydrochloride with a chalcone (B49325) (an α,β-unsaturated ketone) in the presence of a base is a known method for preparing substituted pyrimidines. The reaction proceeds via a Michael addition of the amidine to the unsaturated ketone, followed by an intramolecular condensation and subsequent aromatization to yield the pyrimidine ring. The cyano group on the phenyl ring of 2-cyanobenzamidine would remain as a substituent in the final product unless specifically targeted by subsequent reaction conditions.

| Reagent Type | General Product | Reaction Class |

| β-Diketones | Substituted Pyrimidines | Condensation |

| α,β-Unsaturated Ketones | Dihydropyrimidines/Pyrimidines | Michael Addition-Condensation |

| Malonic Esters | Pyrimidinones | Condensation |

This reactivity makes this compound a useful starting material for accessing 2-arylpyrimidine derivatives bearing a cyano substituent at the ortho position of the phenyl ring. These structures can be valuable intermediates for further functionalization.

Isoindoline (B1297411) and its derivatives, such as isoindolinones, are important structural motifs in medicinal chemistry. The synthesis of these bicyclic structures typically involves intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. Common strategies include the cyclization of 2-halobenzylamines, the reduction of phthalimides, or reactions involving 2-formyl- or 2-cyanobenzaldehydes.

While this compound possesses the requisite ortho-substituted benzene ring, its direct conversion to isoindoline derivatives is not a commonly reported synthetic route in the surveyed literature. The synthesis of isoindolinones, for example, often proceeds from precursors like 2-benzoylbenzoic acid or 2-iodobenzamides. The amidine functional group is not a typical precursor for the cyclization reactions that form the isoindoline core.

Uracil is a pyrimidine-2,4(1H,3H)-dione, and its fused derivatives are of significant interest in medicinal chemistry. The synthesis of a fused pyrimidine ring, which is the core of a fused uracil, can be achieved using an appropriate amidine precursor. For example, reacting an ortho-amino-substituted heterocyclic nitrile or ester with isocyanates can lead to the formation of a fused pyrimidine ring system. wikipedia.org

A general approach to synthesizing fused uracils involves the cyclization of 6-hydrazinyluracils with various electrophilic reagents. nih.gov While this specific method does not use 2-cyanobenzamidine directly, the underlying principle of building a new ring onto a pre-existing one is central to the synthesis of fused heterocycles. 2-Cyanobenzamidine could theoretically be used to first construct a 2-(2-cyanophenyl)pyrimidine ring, which could then undergo further reactions to create a fused system. The synthesis of various fused pyrimidines, such as triazolopyrimidines and pyrazolopyrimidines, often starts from a functionalized pyrimidine precursor, which can be derived from an amidine. researchgate.net

Role in Ring Annulation and Cycloaddition Reactions

Ring annulation (or annelation) refers to a reaction that fuses a new ring onto an existing one. scripps.edu Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org While this compound itself is not an unsaturated molecule in the typical sense for pericyclic cycloadditions like the Diels-Alder reaction, its amidine functional group can participate in stepwise annulation processes.

A key reaction type for amidines is the Michael Initiated Ring Closure (MIRC), a form of [3+2] annulation. chim.it In this process, the amidine acts as a nucleophile, attacking an electron-deficient alkene (a Michael acceptor). This is followed by an intramolecular cyclization to form a five-membered ring. Amidines are known to react with reagents like nitroalkenes in this manner. chim.it The reaction of 2-cyanobenzamidine with a suitable Michael acceptor could potentially lead to the formation of fused heterocyclic systems, although specific examples involving this particular substituted benzamidine (B55565) are not widespread.

The more general Robinson annulation, which forms a six-membered ring via a Michael addition followed by an intramolecular aldol (B89426) condensation, typically uses an enolate as the nucleophile. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Description | Role of Amidine |

| [3+2] Annulation (MIRC) | Stepwise formation of a five-membered ring via Michael addition and subsequent cyclization. | Acts as the nucleophilic component. chim.it |

| [4+2] Cycloaddition | Concerted reaction between a diene and a dienophile to form a six-membered ring. | Not a direct participant in its ground state. |

Intermediate in the Synthesis of Biologically Active Compounds (General Framework)

The true value of this compound in synthetic chemistry lies in its role as an intermediate for producing more complex molecules with potential biological activity. The pyrimidine scaffold, readily accessible from amidine precursors, is a cornerstone of medicinal chemistry.

Pyrimidine derivatives are known to possess a wide range of pharmacological properties, and numerous approved drugs contain this heterocyclic core. By using this compound as a starting material, chemists can introduce a 2-(2-cyanophenyl) substituent onto the pyrimidine ring, providing a unique structural and electronic element that can be used to modulate the biological activity of the resulting compound. For example, 2-cyanamino-pyrimidine derivatives, which can be synthesized from related precursors, are known intermediates for herbicides and plant growth regulators. The pyrimidine ring is a key feature in many compounds developed as kinase inhibitors for anticancer therapy.

The general framework involves using this compound to build a core heterocyclic structure (e.g., a pyrimidine), which is then further elaborated through subsequent synthetic steps to arrive at a target molecule with potential therapeutic applications.

Future Directions and Advanced Research Considerations

Exploration of Novel Catalytic Systems for Amidine Functionalization

The development of more efficient and versatile catalytic systems for the synthesis and functionalization of the amidine group is an active area of research. This includes the exploration of novel metal-based and organocatalysts that can facilitate the construction of complex amidine-containing molecules with high yields and selectivity. Such advancements will enable the creation of diverse libraries of 2-Cyanobenzamidine derivatives for biological screening.

Development of Stereoselective Synthetic Pathways

For derivatives of 2-Cyanobenzamidine that possess stereocenters, the development of stereoselective synthetic methods is crucial. Chiral catalysts and auxiliaries can be employed to control the three-dimensional arrangement of atoms in the molecule, leading to the synthesis of single enantiomers. This is of paramount importance as different stereoisomers can exhibit distinct pharmacological activities and metabolic fates.

Integration of Automated Synthesis Techniques

The integration of automated synthesis platforms can significantly accelerate the discovery and optimization of 2-Cyanobenzamidine-based drug candidates. High-throughput synthesis and screening technologies allow for the rapid generation and evaluation of large numbers of compounds, facilitating the identification of lead structures with desirable properties in a more time- and resource-efficient manner.

Application in Material Science and Supramolecular Chemistry

The unique chemical properties of the amidine and nitrile groups in 2-Cyanobenzamidine Hydrochloride make it an intriguing building block for applications in material science and supramolecular chemistry. The ability of the amidine group to form strong hydrogen bonds and coordinate with metal ions can be exploited to construct well-defined supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). These materials may exhibit interesting properties for applications in areas such as gas storage, catalysis, and sensing.

Q & A

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection is standard for purity analysis (>99% threshold) . Stability studies should employ spectrophotometry (e.g., absorbance at 484 nm in acidic buffers) and kinetic modeling (e.g., zero-order or Higuchi release kinetics) to monitor degradation .

Advanced Research Questions

Q. How can factorial design be applied to optimize the formulation of this compound for enhanced stability or delivery?

- Methodological Answer : A factorial design approach, as used in hydrogel development for metformin hydrochloride, can identify critical factors (e.g., polymer concentration, crosslinking agents) affecting drug loading and release . Response surface methodology (RSM) quantifies interactions between variables (e.g., pH, temperature) to optimize formulation parameters .

Q. What methodologies are employed to resolve contradictory pharmacokinetic data for this compound across studies?

- Methodological Answer : Cross-validation using standardized in vitro models (e.g., Caco-2 cells for permeability) reduces variability. Meta-analyses of dissolution profiles and bioavailability studies under controlled conditions (e.g., pH 6.8 simulated intestinal fluid) help reconcile discrepancies .

Q. What advanced spectroscopic or chromatographic methods are suitable for identifying degradation products or synthetic impurities in this compound?

- Methodological Answer : High-resolution LC-MS/MS enables structural elucidation of impurities (e.g., synthetic byproducts or oxidation derivatives) . Mass fragmentation patterns and retention time alignment with reference standards ensure specificity. For trace impurities, ion-pair chromatography enhances detection sensitivity .

Safety and Toxicity

Q. How can researchers evaluate the potential toxicity of this compound in preclinical models?

- Methodological Answer : Acute toxicity studies in rodents (OECD 423 guidelines) assess dose-dependent effects (e.g., LD50). Chronic exposure evaluations include histopathological analysis of liver/kidney tissues. In vitro assays (e.g., Ames test for mutagenicity) complement in vivo data .

Formulation Challenges

Q. What strategies mitigate instability of this compound in aqueous formulations?

- Methodological Answer : Lyophilization with cryoprotectants (e.g., sucrose or trehalose) prevents hydrolysis. Buffering agents (e.g., citrate at pH 3.0–4.0) maintain solubility while reducing degradation. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under ICH guidelines .

Regulatory Compliance

Q. How should impurity profiles of this compound align with ICH Q3A/B guidelines?

- Methodological Answer : Quantify impurities ≥0.1% using validated HPLC methods. Structural identification (via NMR or HRMS) is mandatory for impurities ≥0.15%. Genotoxic risk assessment follows ICH M7, requiring bacterial reverse mutation assays for nitroso derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products